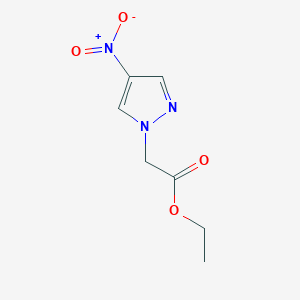

ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFHGLUBFLYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349911 | |

| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39753-81-6 | |

| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization:

Develop a robust and scalable synthesis for ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

Synthesize a library of derivatives by modifying the ester group (e.g., methyl, propyl, or other functionalized esters) and by exploring reactions of the nitro group.

Structural and Physicochemical Characterization:

Conduct detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the structures of the synthesized compounds.

Perform single-crystal X-ray diffraction studies to determine the three-dimensional structure of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, providing insights into its molecular geometry and intermolecular interactions.

Biological Evaluation:

Antimicrobial Activity: Screen the parent compound and its derivatives against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity: Evaluate the cytotoxic effects of the compounds on various cancer cell lines and normal cell lines to determine their potency and selectivity. researchgate.net Promising compounds should be further investigated for their mechanism of action.

Other Potential Activities: Based on the broad biological profile of pyrazoles, investigations into other activities such as anti-inflammatory or antiviral effects could be warranted.

Computational and Structure Activity Relationship Sar Studies:

Utilize molecular docking to predict the binding modes of the synthesized compounds with potential biological targets.

Develop quantitative structure-activity relationship (QSAR) models to correlate the structural features of the derivatives with their biological activities, guiding the design of more potent and selective analogs.

By systematically addressing these research areas, the scientific community can fill the existing knowledge gap and potentially unlock the therapeutic potential of ethyl (4-nitro-1H-pyrazol-1-yl)acetate and its derivatives.

Computational Chemistry and Theoretical Studies on Ethyl 4 Nitro 1h Pyrazol 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. researchgate.net These theoretical methods are used to analyze the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For pyrazole (B372694) derivatives, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the electronic properties of the pyrazole ring, affecting its reactivity. Theoretical calculations of similar molecules have been performed using basis sets like B3LYP/cc-pVDZ and LanL2MB to investigate charge transfer within the molecule and to determine geometric parameters such as bond lengths and angles. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, like an enzyme.

The pyrazole nucleus is a core component of several selective cyclooxygenase-2 (COX-2) inhibitors. nih.govdergipark.org.tr Molecular docking studies on various pyrazole derivatives have been conducted to understand their interactions with COX-1 and COX-2 enzymes. dergipark.org.trdergipark.org.tr These studies reveal that the 4,5-dihydro-1H-pyrazole ring is a key structural feature for binding to the COX-2 enzyme. dergipark.org.trdergipark.org.tr The orientation and binding mode of these pyrazole-based inhibitors are often compared to known selective COX-2 inhibitors like celecoxib. nih.gov For instance, docking studies have shown that the N¹ substituent of the pyrazole core, particularly those with a benzenesulfonamide (B165840) moiety, is crucial for selective COX-2 inhibitory activity. nih.gov The bulky hydrophobic groups attached to the pyrazole ring can enhance the affinity for COX-2 by interacting with hydrophobic pockets in the enzyme's active site. nih.gov

Molecular docking simulations can predict the binding affinity of a ligand to its target enzyme, often expressed as a docking score or binding free energy in kcal/mol. bionaturajournal.com These scores help in ranking potential drug candidates. For example, docking studies on certain pyrazole analogues have shown high docking scores of -12.907, compared to celecoxib's score of -9.924, indicating potentially strong binding to the COX-2 active site. nih.gov The specificity of a compound for COX-2 over COX-1 is a critical factor in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Docking studies help in rationalizing this selectivity by analyzing the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the active site of each enzyme isoform. bionaturajournal.com

Table 1: Illustrative Docking Scores of Pyrazole Derivatives with COX-2 Enzyme

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Pyrazole Analogue 5u | -12.907 | nih.gov |

| Pyrazole Analogue 5s | -12.24 | nih.gov |

| Celecoxib (Reference) | -9.924 | nih.gov |

| Etoricoxib (Reference) | -11.22 | bionaturajournal.com |

This table provides examples of docking scores for illustrative purposes and does not represent data for this compound itself.

Analysis of Electrostatic Potential (ESP) Maps and Localization Function (LOL-p) Isosurfaces

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity. researchgate.net MEP maps illustrate the electrophilic and nucleophilic sites, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For pyrazole derivatives, MEP analysis helps in understanding how the molecule might interact with biological receptors. researchgate.net

The Electron Localization Function (ELF) or the conceptually similar Localization Function (LOL-p) provides insights into the electron localization in a molecule. These functions reveal the regions of covalent bonds and lone pairs of electrons. Analysis of ELF or LOL-p isosurfaces can offer a detailed picture of the chemical bonding within the this compound molecule. researchgate.net

Prediction of Energetic Properties (e.g., detonation performance for high-energy density materials derivatives)

The presence of a nitro group suggests that derivatives of this compound could be investigated as potential energetic materials. Computational methods are employed to predict the energetic properties of such compounds. Programs like EXPLO5 are used to calculate key detonation performance parameters based on the compound's chemical structure and heat of formation. nih.gov

Key predicted properties include:

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive. nih.gov

Detonation Pressure (P): The pressure at the detonation front. nih.gov

For example, studies on other nitrogen-containing heterocyclic energetic materials have shown calculated detonation velocities and pressures comparable to established explosives like RDX. nih.gov Furthermore, sensitivity to impact and friction are critical safety parameters that can also be estimated. nih.gov These computational predictions are vital for the initial screening and design of new high-energy density materials. rsc.org

Table 2: Example of Predicted Energetic Properties for a Triazine-based Energetic Material

| Property | Value |

|---|---|

| Detonation Velocity (D) | 8624.8 m s⁻¹ |

| Detonation Pressure (P) | 29.1 GPa |

| Impact Sensitivity (Iₛ) | 20 J |

| Friction Sensitivity (Fₛ) | 240 N |

Source: nih.gov. This data is for the compound FMTNT and serves as an example of properties predicted for energetic materials.

Aromaticity Studies of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using computational methods. Aromaticity is a key factor influencing the stability, reactivity, and magnetic properties of the ring. Common methods for studying aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring or above the ring plane. Negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system.

Research into Biological Activities and Medicinal Chemistry Applications

Design Principles for Pyrazole-Based Bioactive Molecules

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Key structural features are manipulated in drug design to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological effects. For pyrazole derivatives, SAR studies have revealed critical insights into the design of potent bioactive agents. researchgate.net

The position of substituents on the pyrazole ring is a determining factor for biological activity. researchgate.net For derivatives of this compound, modifications can be envisioned at several positions:

The N1-substituent: The ethyl acetate (B1210297) group at the N1 position is crucial. Lengthening or branching the alkyl chain of the ester, or replacing the ethyl group with other functionalities, can influence the compound's lipophilicity and steric profile, thereby affecting its permeability across cell membranes and its fit within the active site of an enzyme or receptor. nih.govnih.gov

The C4-substituent: The nitro group at the C4 position is a strong electron-withdrawing group. Replacing it with other electron-withdrawing (e.g., cyano, halogen) or electron-donating (e.g., amino, methoxy) groups would drastically alter the electronic density of the pyrazole ring, impacting its binding affinity to biological targets. researchgate.net For instance, studies on other pyrazole series have shown that derivatives with a nitro substituent can exhibit potent anti-inflammatory or antimicrobial activities. academicstrive.comnih.gov

While direct SAR studies for this compound are not extensively detailed in the provided search results, the principles from related pyrazole structures are applicable. For example, in a series of pyrazole-based compounds, the introduction of a nitro group was found to be favorable for anti-inflammatory activity. mdpi.com Similarly, the presence of an ester group, like the ethyl acetate in the target molecule, is a common feature in pyrazole derivatives designed as enzyme inhibitors or antimicrobial agents. nih.govmanipal.edu

Impact of Nitro and Acetate Moieties on Biological Interactions

The functional groups attached to the pyrazole core play a direct role in the compound's biological activity.

Nitro Group: The nitro (NO₂) group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity. researchgate.net Its presence on an aromatic or heteroaromatic ring, such as pyrazole, can enhance interactions with biological targets. In the context of antimicrobial activity, nitroaromatic compounds are known to be reduced within microbial cells to form toxic radical intermediates, such as nitroso and superoxide species. encyclopedia.pub These reactive species can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. encyclopedia.pub The presence of nitro groups on a pyrrole ring, a related heterocycle, has been shown to enhance antibacterial activity, a principle that may extend to nitropyrazoles. encyclopedia.pub

Mechanisms of Action in Biological Systems

The therapeutic potential of pyrazole derivatives stems from their ability to interact with and modulate the function of various biological macromolecules.

Interaction with Enzymes and Receptors

Pyrazole-based compounds are known to act as inhibitors for a wide range of enzymes. orientjchem.orgdrugbank.com While specific targets for this compound are not explicitly identified, related structures offer insights into potential interactions. For example, pyrazole derivatives have been reported as inhibitors of enzymes such as:

Nitric Oxide Synthase (NOS): Certain pyrazole-1-carboxamidines are potent inhibitors of NOS isoforms. nih.gov

Kinases: Pyrazole scaffolds are found in kinase inhibitors, such as AT9283, which targets Aurora kinases. acs.org Pyrazole-containing compounds have also been investigated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov

DNA Gyrase: Novel pyrazole derivatives have been designed as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. rsc.orgnih.gov

The this compound molecule could potentially fit into the active site of such enzymes, with the nitro and acetate groups forming key hydrogen bonding or electrostatic interactions with amino acid residues.

Inhibition or Activation of Specific Biochemical Pathways (e.g., topoisomerase inhibition, DNA alkylation, tubulin polymerization inhibition)

The interaction with specific enzymes or receptors leads to the modulation of broader biochemical pathways. For nitroaromatic compounds, a prominent mechanism involves the disruption of DNA integrity.

DNA Damage Pathway: A widely accepted mechanism for nitro-containing antimicrobials is their intracellular reduction to produce toxic intermediates. encyclopedia.pub These reactive species can cause covalent modifications and damage to DNA, ultimately triggering cell death pathways. encyclopedia.pub

Topoisomerase Inhibition: Bacterial DNA gyrase is a type II topoisomerase. rsc.orgnih.gov By inhibiting this enzyme, pyrazole derivatives can block DNA replication and transcription, leading to a potent antibacterial effect. Molecular docking studies of some pyrazole derivatives have identified potential binding conformations within the active site of S. aureus DNA gyrase. rsc.org

Antimicrobial Activity Research

Pyrazole derivatives are a well-established class of antimicrobial agents, with activity against a range of bacteria and fungi. mdpi.comnih.govmeddocsonline.org The presence of a nitro group, in particular, is often associated with enhanced antimicrobial effects. academicstrive.commeddocsonline.org

Studies on various nitro-pyrazole derivatives have demonstrated their potential. For instance, certain nitro-pyrazole-based thiazole derivatives have shown remarkable activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungi (Aspergillus niger, Candida albicans). meddocsonline.org One study highlighted a nitro-aromatic pyrazole derivative as possessing the best activity against Pseudomonas aeruginosa. meddocsonline.org Another series of pyrazole compounds, including a 4-nitrophenyl derivative, showed high activity against E. coli and S. epidermidis. nih.gov

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not available in the search results, the general findings for related compounds suggest its potential as an antimicrobial agent. The table below summarizes the activity of some representative pyrazole derivatives against various microorganisms.

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |

| Pyrazoline Derivative | Enterococcus faecalis | 32 | nih.gov |

| Pyrazoline Derivative | Staphylococcus aureus | 64 | nih.gov |

| Thiazolo-pyrazole hybrid | Methicillin-resistant S. aureus (MRSA) | 4 | nih.gov |

These findings underscore the promise of the 4-nitro-pyrazole scaffold as a source of new antimicrobial agents.

Anticancer Activity Research

The potential of pyrazole derivatives as anticancer agents is an active area of research. The investigation into the specific properties of this compound in this domain is summarized below.

A review of published studies indicates a lack of specific research on the cytotoxic effects of this compound against various cancer cell lines. While numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, with some showing significant cytotoxic activity, specific data, such as IC50 values for this compound, are not documented in the available scientific literature.

Further investigation into the mechanisms of potential anticancer activity, specifically the induction of apoptosis and modulation of the cell cycle, also reveals a gap in the research for this compound. Studies on other pyrazole-based compounds have demonstrated the ability to trigger programmed cell death and interfere with cell cycle progression in cancer cells nih.govnih.gov. However, specific experimental evidence detailing these effects for this compound is not available.

Anti-inflammatory Activity Research and Cyclooxygenase Inhibition

The role of pyrazole-containing molecules as anti-inflammatory agents, notably as inhibitors of cyclooxygenase (COX) enzymes, is well-established with marketed drugs like celecoxib. However, a specific investigation into the anti-inflammatory properties and COX inhibition profile of this compound has not been reported in the scientific literature. While the broader class of pyrazoles continues to be explored for new anti-inflammatory drugs, dedicated studies and data for this particular compound are absent.

Advanced Materials Science and Catalysis Research

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate as a Precursor for High-Energy Density Materials (HEDMs)

This compound, a derivative of 4-nitropyrazole, holds potential as a precursor for the synthesis of high-energy density materials (HEDMs). The core of this potential lies in the inherent energetic properties of the nitropyrazole scaffold. Nitropyrazole-based compounds are a significant class of energetic materials due to their high heats of formation, considerable density, and good thermal stability. nih.govnih.govmdpi.com The presence of the nitro group on the pyrazole (B372694) ring is a key feature, as it enhances the energetic output of the molecule. nih.gov

The ethyl acetate (B1210297) group attached to the pyrazole ring in this compound offers a reactive site for further chemical modifications. This functional group can be transformed into other explosophoric groups, such as azides or additional nitro functionalities, to increase the nitrogen and oxygen content of the molecule, thereby improving its energetic performance. nih.gov For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an acyl azide, a common precursor for energetic compounds.

Research has demonstrated that various derivatives of 4-nitropyrazole are effective energetic materials. For example, 4-nitropyrazole can be N-aminated and subsequently functionalized to introduce trinitroethyl groups, leading to compounds with high energy density. nih.gov Furthermore, energetic compounds have been synthesized by linking 3,4-dinitro-1H-pyrazol-1-yl fragments to furazan rings through azoxy bridges, resulting in materials with high detonation parameters. researchgate.net While direct studies on the use of this compound as a HEDM precursor are not extensively documented in the reviewed literature, the established energetic nature of the 4-nitropyrazole core suggests its viability as a foundational building block for the synthesis of novel energetic materials. nih.govnih.gov

The following table summarizes the properties of some energetic compounds derived from nitropyrazoles, illustrating the potential of this class of materials.

| Compound Name | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

| 1-amino-4-nitro-1,2,3-triazole | Not specified | Not specified | Not specified | purdue.edu |

| 2-amino-4-nitro-1,2,3-triazole | Not specified | Not specified | Not specified | purdue.edu |

| 3,4-dinitro-1H-pyrazole (3,4-DNP) | Not specified | Not specified | Not specified | nih.gov |

| 1-methyl-trinitropyrazole (MTNP) | Not specified | Not specified | Not specified | nih.gov |

Role as an Intermediate in OLED (Organic Light-Emitting Diode) Development

While there is no specific information available in the reviewed literature detailing the direct application of this compound in the development of Organic Light-Emitting Diodes (OLEDs), the broader class of pyrazole and pyrazoline derivatives has been investigated for their potential in this field. These compounds have been explored as emitting materials and charge-transporting layers in OLED devices. rsc.orgresearchgate.net

Pyrazoline derivatives, in particular, have been noted for their fluorescent properties, making them suitable candidates for the emissive layer in OLEDs. For instance, 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole has been synthesized and investigated for its electroluminescent properties, demonstrating blue emission with high brightness. rsc.org The photophysical and electrochemical properties of various substituted pyrazoloquinolines have also been studied in the context of their use as emitting materials in OLEDs. researchgate.net

The functionalization of the pyrazole ring allows for the tuning of the electronic and photophysical properties of the resulting materials, which is a critical aspect in the design of efficient OLEDs. However, the presence of a nitro group, as in this compound, is often associated with fluorescence quenching, which could limit its direct application as an emissive material. It is plausible that this compound could serve as a building block for more complex molecules with desirable photoluminescent properties, but further research would be required to establish this.

Pyrazole Derivatives as Ligands in Coordination Chemistry

Pyrazole derivatives are versatile ligands in coordination chemistry, capable of coordinating with a wide range of metal ions to form stable complexes. The nitrogen atoms of the pyrazole ring act as donor sites, allowing for the formation of strong metal-ligand bonds. This compound, through derivatization, can give rise to various pyrazolyl ligands for the synthesis of metal complexes.

The synthesis of metal-organic frameworks (MOFs) based on pyrazolate ligands has been a subject of significant research. These materials are constructed from metal ions or clusters linked together by organic ligands, in this case, pyrazole derivatives. For example, a tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane, has been synthesized and used to create arsenic-coordination materials with unusual pore structures. digitellinc.com Similarly, pyrazolate-based MOFs have been developed for applications such as the selective capture of formaldehyde. researchgate.net

The synthesis of discrete metal complexes with pyrazolyl ligands is also well-established. For instance, copper(II) complexes with various pyrazole derivatives have been prepared and characterized. tandfonline.com These syntheses often involve the reaction of a metal salt, such as copper(II) chloride, with the pyrazole-based ligand in a suitable solvent. tandfonline.com The resulting complexes can exhibit different geometries and coordination numbers depending on the nature of the ligand and the metal ion.

The following table provides examples of metal complexes synthesized from pyrazole-based ligands.

| Ligand | Metal Ion | Resulting Complex | Reference |

| 3,5-dimethyl-1H-pyrazole | Cu(II) | Dimeric copper(II) complex | tandfonline.com |

| 3-methyl-5-phenyl-1H-pyrazole | Cu(II) | Dimeric copper(II) complex | tandfonline.com |

| 3,5-diphenyl-1H-pyrazole | Cu(II) | Dimeric copper(II) complex | tandfonline.com |

| tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zn(II), Ni(II) | Arsenic Coordination Materials (AsCMs) | digitellinc.com |

| Pyrazole-dicarboxylate | Al(III) | Al-3.5-PDA (MOF-303) | researchgate.net |

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations, with a particular emphasis on oxidation reactions. bohrium.com The electronic and steric properties of the pyrazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic performance of the metal complex.

Copper(II) complexes of pyrazole derivatives have been extensively studied as catalysts for the oxidation of alcohols and catechols. tandfonline.comresearchgate.netdntb.gov.uaresearchgate.net For example, dimeric copper(II) complexes have been shown to selectively catalyze the oxidation of primary and secondary alcohols to the corresponding carboxylic acids and ketones, respectively, using hydrogen peroxide as a green oxidant. tandfonline.com In these reactions, the catalysts exhibit high product selectivity. tandfonline.com

In situ generated copper(II) complexes with nitro-functionalized pyrazole derivatives have also been employed as catalysts for the oxidation of catechol to o-quinone. dntb.gov.uaresearchgate.net The catalytic activity in these systems is influenced by factors such as the nature of the ligand, the counter-ion of the copper salt, and the solvent. dntb.gov.uaresearchgate.net Kinetic studies of these reactions have provided insights into the catalytic mechanism. bohrium.com

The table below summarizes the catalytic applications of some metal-pyrazole complexes in oxidation reactions.

| Catalyst | Substrate | Product | Key Findings | Reference |

| Dimeric Copper(II)-pyrazole complexes | Primary and secondary alcohols | Carboxylic acids and ketones | High product selectivity, use of H2O2 as a green oxidant | tandfonline.com |

| In situ Cu(II)-nitro functional pyrazole complexes | Catechol | o-Quinone | Catalytic activity depends on ligand, counter-ion, and solvent | dntb.gov.uaresearchgate.net |

| In situ Cu(II)-benzodiazepine complexes | Catechol | o-Quinone | High rates of oxidation | researchgate.net |

| In situ Co(II)-pyrazole complex | Catechol | o-Quinone | Effective for phenoxazinone synthase activity | bohrium.com |

Pyrazole Derivatives as Versatile Building Blocks in Organic Synthesis

Pyrazole and its derivatives, including this compound, are recognized as valuable and versatile building blocks in the field of organic synthesis. researchgate.netfrontiersin.orgapolloscientific.co.uk The pyrazole ring system is a key structural motif in a wide array of biologically active compounds and functional materials. researchgate.net The presence of multiple nitrogen atoms and the aromatic nature of the pyrazole ring provide a unique combination of chemical reactivity and stability, making it an attractive scaffold for the construction of more complex molecules.

The functionalization of the pyrazole ring at various positions allows for the introduction of diverse substituents, leading to a broad range of derivatives with tailored properties. For example, the reaction of pyrazol-3-one derivatives with various electrophilic and nucleophilic reagents can lead to the synthesis of fused pyrazole systems such as pyrazolopyrans and pyrazolopyridazines. researchgate.net

Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The nitro group can be readily transformed into other functional groups, and its electron-withdrawing nature can influence the reactivity of the heterocyclic ring. This versatility makes nitro-substituted pyrazoles, such as this compound, valuable intermediates in multi-step synthetic sequences.

Environmental Research and Fate of Ethyl 4 Nitro 1h Pyrazol 1 Yl Acetate

Abiotic Degradation Pathways

Abiotic degradation, which includes chemical processes that break down a substance without the involvement of living organisms, is a critical factor in determining the environmental persistence of a compound. The primary pathways for abiotic degradation are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the surrounding water.

Currently, there are no specific experimental studies available that detail the hydrolysis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate. Without such studies, it is not possible to determine its rate of degradation in aquatic environments at various pH levels or to identify its potential hydrolysis products.

Photolysis is the decomposition of molecules by light. The rate of photolysis in the environment depends on the intensity and wavelength of sunlight and the substance's ability to absorb light.

Specific data from photolysis studies on this compound are not found in the available scientific literature. Therefore, its susceptibility to degradation by sunlight in water, soil, or air remains unknown.

Bioaccumulation Potential Assessment

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. An assessment of bioaccumulation potential is crucial for understanding the potential for a chemical to enter and concentrate in the food chain.

There are no available studies or data concerning the bioaccumulation potential of this compound in any organism. This includes the determination of its bioconcentration factor (BCF), which is a key indicator of a substance's tendency to accumulate in aquatic organisms.

Environmental Persistence Evaluation

The environmental persistence of a chemical refers to the length of time it remains in the environment once introduced. Persistent chemicals resist degradation and can have long-term ecological effects.

A formal evaluation of the environmental persistence of this compound has not been documented in publicly accessible research. While some nitroaromatic compounds are known for their persistence, it is not scientifically sound to extrapolate these general characteristics to this specific compound without direct evidence. nih.gov

Methodological Frameworks for Environmental Fate Studies (e.g., OECD guidelines, Project INCHEMBIOL protocols)

To ensure consistency and comparability of data, the environmental fate of chemical substances is typically investigated using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed protocols for a range of environmental tests.

Key OECD guidelines relevant to the assessment of the environmental fate of a chemical like this compound include:

OECD Guideline 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9). europa.euwur.nlechemi.com

OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline outlines methods to assess the direct degradation of a chemical when exposed to simulated sunlight in water. nih.govaffrc.go.jpmdpi.com

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test is used to determine the bioconcentration factor (BCF) and bioaccumulation potential of a chemical in fish. nih.govnih.gov

OECD Guidelines for Testing of Chemicals, Section 3, Environmental Fate and Behaviour: This section includes a comprehensive set of guidelines for assessing a chemical's degradation, accumulation, and mobility in the environment. fera.co.ukfera.co.ukcriver.com

In addition to the OECD guidelines, specific research projects may develop their own protocols. One such example is "Project INCHEMBIOL," though specific protocols from this project related to the environmental fate of this compound were not found.

The lack of specific data for this compound underscores the need for future research to be conducted following these established international guidelines to accurately characterize its environmental risk profile.

Patent Landscape and Commercial Research Trends

Analysis of Patent Filings Related to Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

An analysis of the patent landscape reveals that while patents specifically claiming this compound as a final product are not prominent, the core pyrazole (B372694) structure is a significant area of research and development, particularly in the agrochemical sector. Numerous patents have been filed for fungicidal compositions containing pyrazole derivatives. These patents often focus on novel pyrazole compounds with various substituents, aiming to enhance efficacy against a broad spectrum of fungal pathogens, improve crop safety, and overcome resistance to existing fungicides.

For instance, patents disclose fungicidal mixtures that combine pyrazole derivatives with other active ingredients to achieve synergistic effects. These filings highlight the ongoing innovation in creating more effective and sustainable crop protection solutions. The general class of pyrazole compounds is frequently cited in patents for their biocidal, pest-repellent, and plant growth regulatory properties.

While direct patenting of this compound itself appears limited, its significance lies in its role as a key intermediate in the synthesis of more complex, patented pyrazole-based fungicides. The intellectual property protection, therefore, often covers the final active ingredients derived from this and similar precursors.

Industrial Applications and Commercial Prospects

The primary industrial application and commercial prospect for this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. Currently, it is widely available from various chemical suppliers, indicating its demand in research and development activities. The compound is typically marketed for research use only, underscoring its role in the discovery and development of new products rather than as an end-product itself.

The commercial value of this compound is intrinsically linked to the success of the final products synthesized from it. Given the continuous need for new and effective fungicides and other bioactive molecules, the demand for such specialized intermediates is expected to remain steady. Its commercial prospects are therefore tied to the research and development pipelines of major chemical and pharmaceutical companies.

Role as Intermediates in Agrochemical (e.g., Fungicide) Development

This compound serves as a crucial building block in the development of agrochemicals, most notably fungicides. The pyrazole ring is a well-established pharmacophore in the design of fungicides. Several commercially successful fungicides are based on the pyrazole scaffold, highlighting the importance of this chemical class in crop protection.

The synthesis of these complex fungicidal molecules often involves multiple steps, with this compound acting as a key starting material or intermediate. The nitro group and the ethyl acetate (B1210297) moiety on the pyrazole ring provide reactive sites for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity and spectrum of the final compound.

Patents related to pyrazole-based fungicides often describe synthetic routes that utilize intermediates structurally similar to this compound. googleapis.com These synthetic schemes demonstrate the transformation of the nitro and ester groups into other functionalities that are essential for the fungicidal activity of the target molecules. The control of plant diseases caused by fungal pathogens is a critical aspect of ensuring high crop yields, and the development of new fungicides is an ongoing process to combat resistance and improve efficacy. googleapis.com Therefore, intermediates like this compound play a vital, albeit behind-the-scenes, role in the agricultural industry.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research directly focused on ethyl (4-nitro-1H-pyrazol-1-yl)acetate is sparse. Its existence is primarily documented through its chemical abstracts service (CAS) number, 39753-81-6, and its availability from various chemical suppliers. scbt.comclearsynth.comchembk.commatrixscientific.com The available information is largely limited to its basic chemical identity.

While direct studies are lacking, the broader family of pyrazole (B372694) derivatives has been extensively investigated for its therapeutic potential. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govechemi.com For instance, pyrazole-chalcone hybrids have shown significant growth inhibition of various cancer cell lines. echemi.com Furthermore, the introduction of a nitro group, as is present in this compound, is a common strategy in medicinal chemistry to modulate the biological activity of a compound.

The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. epa.gov For N-substituted pyrazoles like this compound, the synthesis would typically involve the reaction of 4-nitropyrazole with an ethyl haloacetate.

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the near-complete absence of published research on the synthesis, characterization, and biological evaluation of this compound. While general synthetic routes can be proposed, specific reaction conditions, yields, and purification methods for this compound have not been detailed in the scientific literature.

Furthermore, there is no available data on its physicochemical properties, such as its crystal structure, which is crucial for understanding its solid-state properties and for computational modeling studies. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for structural confirmation, are not publicly available in research publications. researchgate.netnih.gov

The biological activity of this compound remains entirely unexplored. There are no reports on its potential antimicrobial, anticancer, or other therapeutic effects. matrixscientific.com This lack of data represents a significant opportunity for investigation, given the known bioactivities of related pyrazole derivatives. nih.gov

Emerging research avenues could focus on the following:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and its derivatives, followed by comprehensive characterization using modern analytical techniques.

Biological Screening: A broad-based biological screening of the compound to identify any potential therapeutic activities. Given the known properties of pyrazoles, initial screening could focus on anticancer and antimicrobial assays. echemi.comnih.gov

Computational Studies: In silico studies, such as molecular docking, can be employed to predict potential biological targets and to understand the structure-activity relationships of this compound and its derivatives. ias.ac.inresearchgate.net

Proposed Future Research on this compound and its Derivatives

Future research should be directed at systematically exploring the chemical and biological properties of this compound and its derivatives. A proposed research plan is outlined below:

Q & A

Q. What are the common synthetic routes for ethyl (4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via alkylation reactions. A standard method involves reacting 4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF under reflux (60–80°C for 4–6 hours) . Optimization can be achieved using Design of Experiments (DoE) to vary parameters such as solvent polarity, temperature, and stoichiometry. Post-synthesis, purity is confirmed via HPLC or TLC, and structural validation is performed using , , and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : identifies proton environments (e.g., ester methyl at ~1.3 ppm, nitro group deshielding adjacent protons). confirms the carbonyl (170–175 ppm) and nitro-substituted pyrazole carbons .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software suites like SHELXL refine structural models, with hydrogen bonding and π-stacking interactions analyzed using Mercury or OLEX2 .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic substitution (e.g., reduction to amines) or facilitating electrophilic aromatic substitution at the meta position. The ester moiety can undergo hydrolysis to carboxylic acids under basic conditions (NaOH/EtOH, reflux), enabling conjugation with bioactive molecules .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example, the ICReDD approach integrates reaction path searches with experimental data to identify optimal conditions for nitro-group reductions or ester hydrolyses. Machine learning models trained on reaction yields and conditions can further accelerate optimization .

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography, and how are they addressed?

Challenges include disorder in the nitro or ester groups and twinning in crystals. SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disordered atoms. High-resolution data (<1.0 Å) and anisotropic refinement improve accuracy. For severe disorder, alternative techniques like cryo-EM or solid-state NMR may supplement XRD .

Q. How can researchers reconcile contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., unexpected splitting or DFT-predicted vs. observed bond lengths) require multi-technique validation:

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

Structure-activity relationship (SAR) studies focus on:

- Nitro Group Modifications : Reduction to amines enhances solubility and target binding.

- Ester Hydrolysis : Converting to carboxylic acids improves pharmacokinetics.

- Pyrazole Ring Substitution : Introducing halogens or heterocycles (e.g., triazoles) modulates enzyme inhibition (e.g., COX-2 or kinase targets). Biological assays (MIC, IC₅₀) guide iterative design .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Technique/Software | Reference |

|---|---|---|---|

| Bond Length (C-NO₂) | 1.415 Å | SC-XRD (SHELXL-2018) | |

| Torsion Angle (O-C-O) | 117.3° | Mercury Visualization | |

| R-factor | 0.042 | TWIN refinement in SHELX |

Table 2: Reaction Optimization Using DoE (Example)

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Solvent (DMF:THF) | 1:3 | 3:1 | 2:1 |

| Reaction Time (hours) | 4 | 8 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.